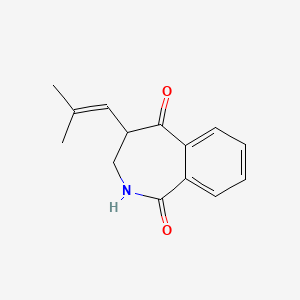
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione is a complex organic compound with a unique structure that includes a benzazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2-Methylprop-1-en-1-yl Group: This step often involves alkylation reactions using reagents such as alkyl halides under basic conditions.
Oxidation and Reduction Reactions: These steps are crucial for introducing the ketone and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzazepine core or the side chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Shares structural similarities but differs in its core structure and functional groups.
trans-Rose oxide: Another compound with a similar side chain but a different core structure.
Uniqueness
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione is unique due to its benzazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90679-62-2 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
4-(2-methylprop-1-enyl)-3,4-dihydro-2H-2-benzazepine-1,5-dione |
InChI |
InChI=1S/C14H15NO2/c1-9(2)7-10-8-15-14(17)12-6-4-3-5-11(12)13(10)16/h3-7,10H,8H2,1-2H3,(H,15,17) |
Clave InChI |
MMMGUZYISJABHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1CNC(=O)C2=CC=CC=C2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


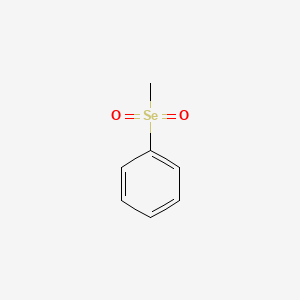
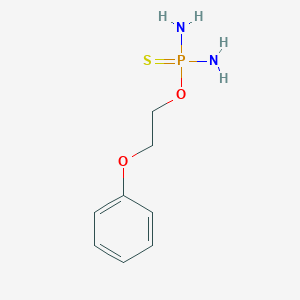
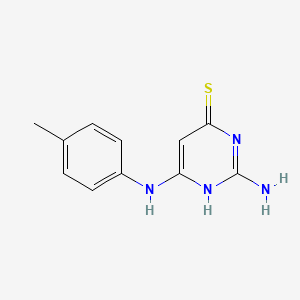

![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)
![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)
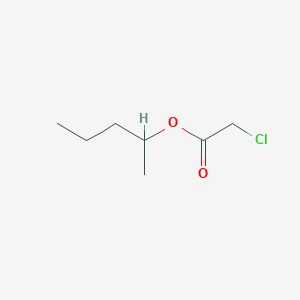

![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)

![3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride](/img/structure/B14352835.png)
![3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile](/img/structure/B14352843.png)
